![molecular formula C22H22ClN3O3S2 B6555891 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1040654-55-4](/img/structure/B6555891.png)
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide
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Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O3S2 and its molecular weight is 476.0 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide is 475.0791116 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties, and this compound is no exception. Researchers have synthesized related indole derivatives and evaluated their efficacy against viruses. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A , with an IC50 value of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antinociceptive Properties
The compound’s potential as an analgesic agent has been investigated. In the formalin model of tonic pain , it exhibited antinociceptive effects .
Antitubercular Activity
Indole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis . Although specific data for this compound are lacking, its structural features warrant investigation .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-16-3-2-4-18(15-16)24-22(27)21-20(9-14-30-21)31(28,29)26-12-10-25(11-13-26)19-7-5-17(23)6-8-19/h2-9,14-15H,10-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGCUGWQBJOVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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